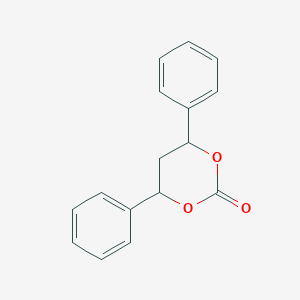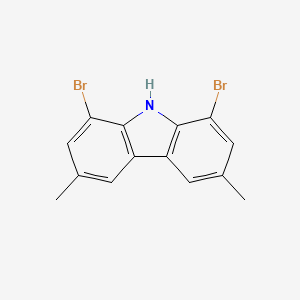
1,8-Dibromo-3,6-dimethyl-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Dibromo-3,6-dimethyl-9H-carbazole is an organic compound with the molecular formula C14H11Br2N. It is a derivative of carbazole, a nitrogen-containing aromatic heterocycle. This compound is characterized by the presence of two bromine atoms at the 1 and 8 positions and two methyl groups at the 3 and 6 positions on the carbazole ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
1,8-Dibromo-3,6-dimethyl-9H-carbazole can be synthesized through several synthetic routes. One common method involves the bromination of 3,6-dimethyl-9H-carbazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination at the desired positions .
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
1,8-Dibromo-3,6-dimethyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds, Grignard reagents, and amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carbazole derivatives with different oxidation states. Reduction reactions can also be performed to remove the bromine atoms and obtain the parent carbazole compound.
Coupling Reactions: The bromine atoms can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
科学研究应用
1,8-Dibromo-3,6-dimethyl-9H-carbazole has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: The compound is employed in the development of conducting polymers and nanomaterials with unique optoelectronic properties.
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Chemical Sensors: The compound is used in the fabrication of chemical sensors for detecting various analytes due to its ability to undergo specific chemical reactions.
作用机制
The mechanism of action of 1,8-dibromo-3,6-dimethyl-9H-carbazole depends on its specific application. In organic electronics, the compound’s ability to participate in π-π stacking interactions and form extended conjugated systems is crucial for its optoelectronic properties. In medicinal chemistry, the compound’s interactions with biological targets, such as enzymes or receptors, determine its bioactivity. The presence of bromine atoms and methyl groups can influence the compound’s binding affinity and selectivity towards specific molecular targets .
相似化合物的比较
1,8-Dibromo-3,6-dimethyl-9H-carbazole can be compared with other similar compounds, such as:
3,6-Dibromo-9H-carbazole: Lacks the methyl groups at the 3 and 6 positions, which can affect its chemical reactivity and physical properties.
1,8-Dibromo-9H-carbazole: Lacks the methyl groups at the 3 and 6 positions, leading to differences in steric hindrance and electronic effects.
3,6-Dimethyl-9H-carbazole:
These comparisons highlight the unique features of this compound, such as the presence of both bromine atoms and methyl groups, which contribute to its distinct chemical behavior and versatility in various applications.
属性
CAS 编号 |
549494-70-4 |
|---|---|
分子式 |
C14H11Br2N |
分子量 |
353.05 g/mol |
IUPAC 名称 |
1,8-dibromo-3,6-dimethyl-9H-carbazole |
InChI |
InChI=1S/C14H11Br2N/c1-7-3-9-10-4-8(2)6-12(16)14(10)17-13(9)11(15)5-7/h3-6,17H,1-2H3 |
InChI 键 |
CZVJRHMKDPDECE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1)Br)NC3=C2C=C(C=C3Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


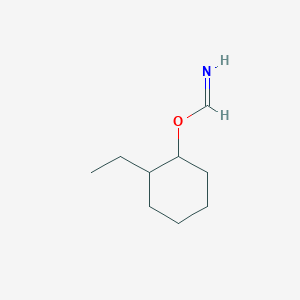

![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)
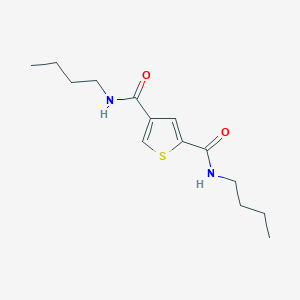
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole](/img/structure/B14221268.png)
![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)
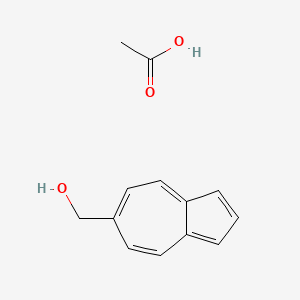
![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)
![5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl-](/img/structure/B14221285.png)


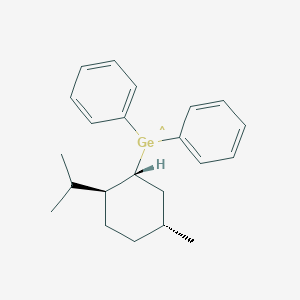
![4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)](/img/structure/B14221310.png)
